molecular formula C14H14O3 B015033 (R)-Naproxen CAS No. 23979-41-1

(R)-Naproxen

Cat. No. B015033
CAS RN: 23979-41-1
M. Wt: 230.26 g/mol
InChI Key: CMWTZPSULFXXJA-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of Naproxen, including both enantiomers, has been explored through various enantioselective routes. One notable method involves the asymmetric decarboxylation of 2-cyano-2-(6-methoxy-naphth-2-yl)propionic acid, where the stereochemistry of the product is determined by a concerted protonation/decarboxylation reaction (Drees et al., 2002).

Molecular Structure Analysis

The molecular structure of Naproxen has been refined using X-ray diffraction techniques, revealing a monoclinic crystal system. The molecules are connected by intermolecular OH-O type hydrogen bonds (Kim, Song, & Park, 1987). Additionally, the crystal structure of Naproxen sodium has been determined, showing a nearly perpendicular orientation of the carboxyl group to the naphthalene ring (Kim, Park, & Lah, 1990).

Chemical Reactions and Properties

Naproxen undergoes various chemical reactions, including chiral recognition processes facilitated by tandem mass spectrometry, demonstrating the distinction between its enantiomers (Yu et al., 2018). The esterification of Naproxen has also been explored, resulting in derivatives with potential for enhanced skin penetration (Weber & Meyer-Trümpener, 1994).

Physical Properties Analysis

The physical properties of Naproxen, such as solubility and melting points, have been characterized, with findings indicating the formation of dihydrate species under certain conditions (Martino, Barthélémy, Palmieri, & Martelli, 2001).

Chemical Properties Analysis

The adsorption of Naproxen from aquatic environments has been significantly enhanced by β-cyclodextrin-immobilized reduced graphene oxide, showcasing its chemical interaction capabilities (Feng, Qiu, Dang, & Sun, 2021). Furthermore, the degradation of Naproxen by various photolysis methods has been studied, highlighting its reactivity under different environmental conditions (Arany et al., 2013).

Scientific Research Applications

  • Treatment of Rheumatic Diseases

    Sodium naproxen is used for treating rheumatoid and arthritic diseases (Kim & Rousseau, 2004).

  • Pharmaceutical Analysis

    An isocratic RP-HPLC method was developed for estimating naproxen in tablet formulation, which is sensitive, rapid, reproducible, and accurate (Nasare, Kumar, & Diwan, 2012).

  • Antiviral Activity

    Naproxen inhibits influenza B virus replication by targeting viral nucleoprotein nuclear export, suggesting potential as a broad-spectrum anti-influenza drug (Zheng et al., 2019).

  • Improved Drug Delivery

    Niosomal naproxen improves drug solubility and absorption for inflammatory arthritis treatment (Balakheyli et al., 2019), and naproxen-PLGA nanoparticles enhance its anti-inflammatory effects after ocular or intra-joint administration (Javadzadeh et al., 2010).

  • Clinical Efficacy and Tolerance

    Naproxen is effective and well-tolerated in treating various rheumatic diseases and pain states, with a well-established adverse effect profile (Todd & Clissold, 1990).

  • Adverse Effects in Animals

    There was a case where naproxen administration in a dog caused a transmural pyloric perforation, requiring surgical repair (Daehler, 1986).

  • Chiral Recognition

    Tandem mass spectrometry can be used for chiral recognition of naproxen, identifying its absolute configuration and determining its enantiomeric excess (Yu et al., 2018).

  • Environmental Impact

    Naproxen reacts with free chlorine to form disinfection products, affecting biofilm processes in water and wastewater treatment systems (Boyd, Zhang, & Grimm, 2005).

  • Catalytic Production

    Naproxen can be produced by catalytic asymmetric hydrogenation using novel biquinoline biphosphine ligands (Bi, 2015).

  • Pharmacokinetics in Disease Conditions

    In rheumatoid arthritis rats, chronic inflammation leads to elevation of the Cmax and AUC of unbound Naproxen (Li, DuBois, Almon, & Jusko, 2017).

  • Solubility in Eutectic Solvents

    Naproxen's solubility increases with the concentration of deep eutectic solvents and temperature (Mokhtarpour et al., 2019).

properties

IUPAC Name

(2R)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWTZPSULFXXJA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904711
Record name (-)-Naproxen
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Naproxen

CAS RN

23979-41-1
Record name (R)-Naproxen
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Record name Naproxen, (-)-
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Record name (-)-Naproxen
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Record name (R)-6-methoxy-α-methylnaphthalene-1-acetic acid
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Record name NAPROXEN, (-)-
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Synthesis routes and methods I

Procedure details

Depending on the reaction conditions, hydrolysis of an ester, ortho ester or amide formed may be effected concomitantly or sequentially by standard methods. For example, when the protic solvent medium comprises acetic acid and sodium acetate and the ester substrate comprises 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, there is afforded the compound, methyl 2-(6-methoxy-2-naphthyl)propionate. The methyl ester is then hydrolyzed to the corresponding acid by contact with base. Alternatively, the α-arylalkanoic acid can be obtained by concomitant hydrolysis by maintaining the ester substrate in contact with a methanol-water solution containing sodium bicarbonate. Typically, 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate is maintained in contact with a methanol-water solution containing sodium bicarbonate to afford 2-(6-methoxy-2-naphthyl)propionic acid.
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Synthesis routes and methods II

Procedure details

Using the apparatus of the above Comparative Example, a toluene solution of 2-(6-methoxy-2-naphthyl)propionic acid (580.68 grams, 18.11 wt % solids, 91.64% S-enantiomer) was prepared from a sample of high chiral purity (S)-2-(6-methoxy-2-naphthyl)propionic acid, and racemic 2-(6-methoxy-2-naphthyl)propionic acid. The solution was heated to 85° C. Totals of 27.59 grams of 49.22 wt % NaOH and 7.822 grams of water were added. Two clear liquid phases were obtained. Water was stripped to 94.0° C. in 285 minutes. The total amount of water collected during the strip was 21.36 grams and the amount of toluene removed was 1.83 grams. The batch was agitated at 93.6°-94.0° C. for 15 minutes and cooled to 75° C. in 82 minutes and agitated at 75° C. for 60 minutes. Solids in the slurry settled well at the end of the 60-minute 75° C. ride. The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene. Totals of 483.77 and 127.61 grams of mother liquor and wash liquor were recovered, respectively. The wet centrifuge cake weighed 75.02 grams which after drying for 8 hours at 80°-90° C. and under full vacuum yielded 67.29 grams of anhydrous sodium (S)-2-(6-methoxy-2-naphthyl)propionate. Chiral purities for the product and the mother liquor were found by analysis to be 99.03% S-enantiomer and 80.28% S-enantiomer, respectively.
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Synthesis routes and methods III

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
963
Citations
M el Mouelhi, KW Bock - Drug metabolism and disposition, 1991 - Citeseer
Stereoselective glucuronidation of naproxen, one of the 2-aryipro-ionIc acids that are widely used as anti-inflammatory drugs, was investigated in chromatofocusing fractions of …
Number of citations: 27 citeseerx.ist.psu.edu
WF Kean, CJL Lock, J Rischke, R Butt… - Journal of …, 1989 - Elsevier
… A similar concentration-related suppression was noted for Rnaproxen, but this inhibition … is more active than R-naproxen. Our findings that Snaproxen is more active than R-naproxen on …
J Zhang, Z Hou, C Yao, Y Yu - Journal of Molecular Catalysis B: Enzymatic, 2002 - Elsevier
A Bacillus strain was screened for asymmetric resolution of (R)-Naproxen. The optical purity (ee (%)) of (R)-Naproxen was found to be 86.47% and conversion rate was 40–50% in …
NH Hashim, LD Nghiem, RM Stuetz, SJ Khan - Water Research, 2011 - Elsevier
The enantiospecific fate of three common pharmaceuticals was monitored in a laboratory-scale membrane bioreactor (MBR). The MBR was operated with a hydraulic retention time of …
S Iwakawa, H Spahn, LZ Benet, ET Lin - Drug metabolism and disposition, 1991 - Citeseer
The stereoselective dispositions of carprofen, flunoxaprofen, and naproxen were studied in rats after iv administration of racemate(11 imoI/kg) or enantiomer(5.5 moI/kg). The total …
Number of citations: 38 citeseerx.ist.psu.edu
M Fillet, L Fotsing, J Bonnard, J Crommen - Journal of pharmaceutical and …, 1998 - Elsevier
… The method was validated for the determination of R-naproxen (enantiomeric impurity) in the 0.1–2% range, using the racemic mixture of the analyte. A second validation was …
JO Miners, S Coulter, RH Tukey, ME Veronese… - Biochemical …, 1996 - Elsevier
… Sulfaphenazole, a specific inhibitor of CYP2C9, reduced the conversion of R-naproxen to R-0-… plots for the conversion of R-naproxen (panel I) and S-naproxen (panel II) to R- and S-0-…
M Sajewicz, R Piętka, G Drabik… - Journal of liquid …, 2006 - Taylor & Francis
In our earlier investigations, we demonstrated oscillatory instability of selected profens (S‐(+)‐ibuprofen, S‐(+)‐naproxen, and S,R‐(±)‐2‐phenylpropionic acid), and their marked …
J Polański, M Sajewicz, M Knaś… - Journal of …, 2013 - academic.oup.com
Polarimetric detection in high-performance liquid chromatography (HPLC) might seem like a matter of course, especially in areas such as control of the optical purity of drugs or …
F Effenberger, BW Graef, S Oßwald - Tetrahedron: Asymmetry, 1997 - Elsevier
Racemic naproxen amide (RS)- 1 was hydrolyzed to enantiomerically pure naproxen (S)- 2 in water-saturated organic solvents with log P values between 2.0 and 0.17 using …

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